![molecular formula C24H25ClN6 B2635845 N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 923677-57-0](/img/structure/B2635845.png)
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known for their broad spectrum of activities, including antitumor, antibacterial, CNS depressive, anticonvulsant, and antipyretic activities .
Synthesis Analysis
The synthesis of this compound involves a series of reactions. The anti-proliferative activities of these compounds were evaluated against human breast cancer cells and human gastric cancer cells . The CDK6 inhibitory activities of these compounds were also tested .Molecular Structure Analysis
The molecular structure of this compound is confirmed using spectroscopic methods . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core with various substitutions at different positions .Chemical Reactions Analysis
The structure-activity relationship (SAR) study revealed that the 3-halo (meta; C-3) and 2-halo (ortho; C-2) substituted phenyl derivatives showed slightly improved anti-tubercular activity than the 4-halo (para; C-4) substituted derivatives .Scientific Research Applications
EGFR-TK Inhibitors
This compound has been used in the design and synthesis of new pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors . These inhibitors play a crucial role in many cellular activities including growth, differentiation, metabolism, adhesion, motility, and death . They are particularly important in the treatment of numerous pathological diseases, including cancer .
Anti-proliferative Activity
The compound has shown potential anti-proliferative activity. In a study, two compounds exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against the full 60-cell panel . This suggests that the compound could be used in the development of new anti-cancer drugs .
P-glycoprotein Inhibition
The compound has been found to inhibit the P-glycoprotein . P-glycoprotein is a protein that pumps foreign substances out of cells and is a major barrier to the effective treatment of many cancers . By inhibiting this protein, the compound could potentially increase the effectiveness of cancer treatments .
Cytotoxic Evaluation
The compound has been evaluated for in vitro cytotoxic activity against MCF-7 (breast adenocarcinoma) and A549 (lung cancer) cell lines . This suggests that the compound could be used in the treatment of these types of cancer .
Free Radical Scavenging Activity
The compound has been studied for its free radical scavenging activity . Free radicals are unstable molecules that can cause damage to cells, and scavenging these radicals can help to prevent this damage .
Anticancer Agents
The compound has been considered as a new candidate for further optimization as anticancer agents . This suggests that the compound could be used in the development of new anticancer drugs .
Future Directions
Mechanism of Action
Target of Action
The primary targets of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine are Cyclin-dependent kinases (CDKs), specifically CDK2 and CDK6 . CDKs are pivotal kinases in cell cycle transition and gene transcription . They play a crucial role in the regulation of cell cycle and transcription, making them promising targets for the treatment of cancers and other diseases .
Mode of Action
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine interacts with its targets, CDK2 and CDK6, by inhibiting their activity . This inhibition disrupts the signals that stimulate the proliferation of malignant (cancer) cells .
Biochemical Pathways
The inhibition of CDK2 and CDK6 by N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine affects the cell cycle transition and gene transcription pathways . This results in the disruption of cell proliferation, leading to the inhibition of tumor growth .
Result of Action
The result of the action of N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is the significant inhibition of tumor cell proliferation . This is achieved through the disruption of cell cycle progression, leading to the inhibition of tumor growth .
properties
IUPAC Name |
4-N-(3-chlorophenyl)-6-N-cycloheptyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN6/c25-17-9-8-12-19(15-17)27-22-21-16-26-31(20-13-6-3-7-14-20)23(21)30-24(29-22)28-18-10-4-1-2-5-11-18/h3,6-9,12-16,18H,1-2,4-5,10-11H2,(H2,27,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBDCKHZOABIFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N4-(3-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

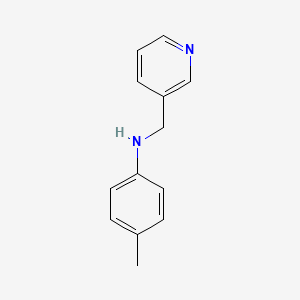
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2635763.png)
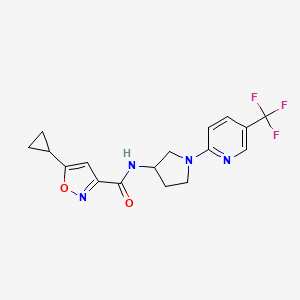
![[2-(Pyridin-2-yl)ethyl]urea](/img/structure/B2635771.png)
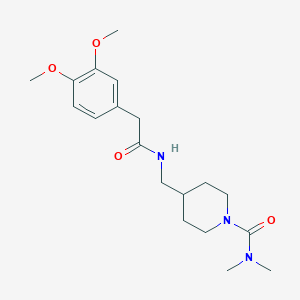
![3-[(4-Nitrobenzyl)sulfanyl]-1-[3-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2635773.png)
![N-(1-cyano-1-propylbutyl)-2-[2-(3-methylphenyl)-1,3-thiazol-4-yl]acetamide](/img/structure/B2635774.png)
![N-(benzotriazol-1-ylmethyl)-4-[[4-(benzotriazol-1-ylmethylamino)phenyl]disulfanyl]aniline](/img/structure/B2635775.png)
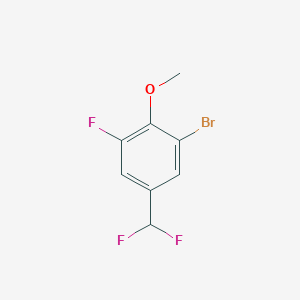

![Methyl (E)-4-[4-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2635781.png)
![3-Methoxy-10-methyl-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline](/img/structure/B2635782.png)
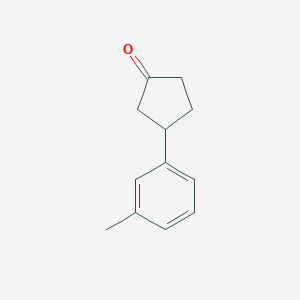
![3-Methyl-6-[(1-methylpiperidin-2-yl)methoxy]pyridazine](/img/structure/B2635785.png)